tert-Butyl (7-(benzylamino)heptyl)carbamate
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Overview
Description
tert-Butyl (7-(benzylamino)heptyl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a benzylamino group, and a heptyl chain. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (7-(benzylamino)heptyl)carbamate typically involves the protection of the amino group using tert-butyl carbamate. The process begins with the reaction of 7-aminoheptanol with benzylamine to form 7-(benzylamino)heptanol. This intermediate is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (7-(benzylamino)heptyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl (7-(benzylamino)heptyl)carbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology: In biological research, this compound is used in the synthesis of peptide-based drugs and as a linker in the development of bioconjugates .
Medicine: The compound is explored for its potential use in drug delivery systems and as a building block in the synthesis of pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of tert-Butyl (7-(benzylamino)heptyl)carbamate involves the protection of amino groups through the formation of a stable carbamate linkage. This protects the amino group from unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
- tert-Butyl carbamate
- Benzyl carbamate
- tert-Butyl-N-methylcarbamate
- Ethyl (4-aminophenyl)carbamate
Uniqueness: tert-Butyl (7-(benzylamino)heptyl)carbamate is unique due to its specific structure, which combines a tert-butyl group, a benzylamino group, and a heptyl chain. This combination provides distinct reactivity and stability, making it valuable in various synthetic applications .
Properties
IUPAC Name |
tert-butyl N-[7-(benzylamino)heptyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2/c1-19(2,3)23-18(22)21-15-11-6-4-5-10-14-20-16-17-12-8-7-9-13-17/h7-9,12-13,20H,4-6,10-11,14-16H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGRJVHRXOTQIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCNCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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